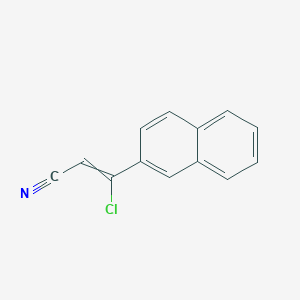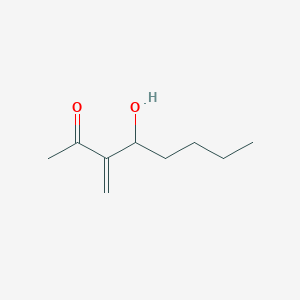
2-Octanone, 4-hydroxy-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octanone, 4-hydroxy-3-methylene- is an organic compound with a unique structure that includes a ketone group, a hydroxyl group, and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 4-hydroxy-3-methylene- can be achieved through several methods. One common approach involves the aldol condensation reaction between n-pentanal and methylvinylketone in the presence of a catalyst such as triphenylphosphine. This reaction yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of 2-Octanone, 4-hydroxy-3-methylene- typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Octanone, 4-hydroxy-3-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methylene group under basic conditions.
Major Products Formed
Oxidation: 2-Octanone, 4-hydroxy-3-methylene- can be converted to 2-octanone, 4-oxo-3-methylene-.
Reduction: The reduction of the ketone group yields 2-octanol, 4-hydroxy-3-methylene-.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Octanone, 4-hydroxy-3-methylene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 2-Octanone, 4-hydroxy-3-methylene- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, depending on the conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Octanone: Lacks the hydroxyl and methylene groups, making it less reactive in certain reactions.
4-Hydroxy-2-butanone: A smaller molecule with similar functional groups but different reactivity and applications
Uniqueness
2-Octanone, 4-hydroxy-3-methylene- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
73255-33-1 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-hydroxy-3-methylideneoctan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-9(11)7(2)8(3)10/h9,11H,2,4-6H2,1,3H3 |
Clave InChI |
RXMXPFFIYTXDBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
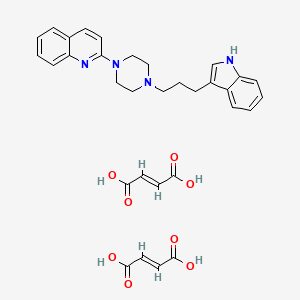
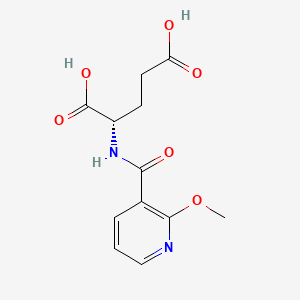

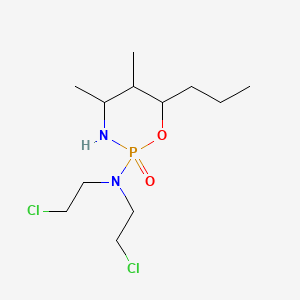

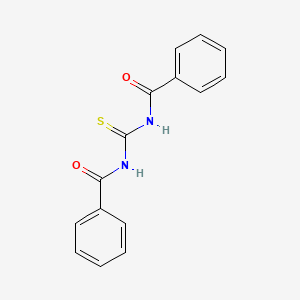
![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)


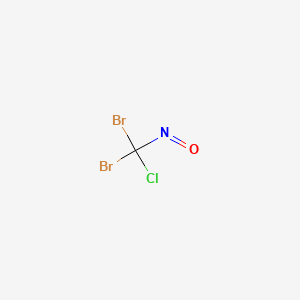
![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
